molecular formula C6H13ClFN B12851503 (R)-3-Fluoroazepane hydrochloride

(R)-3-Fluoroazepane hydrochloride

Cat. No.: B12851503
M. Wt: 153.62 g/mol
InChI Key: BXZOIGGEBUEIIX-FYZOBXCZSA-N
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Description

(R)-3-Fluoroazepane hydrochloride is a chiral, fluorinated derivative of azepane (a seven-membered saturated amine ring). The compound features a fluorine atom at the R-configured third position of the azepane ring, which significantly influences its electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a critical feature for pharmaceutical applications.

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(3R)-3-fluoroazepane;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1

InChI Key

BXZOIGGEBUEIIX-FYZOBXCZSA-N

Isomeric SMILES

C1CCNC[C@@H](C1)F.Cl

Canonical SMILES

C1CCNCC(C1)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoroazepane hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the azepane ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Fluoroazepane hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoroazepane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azepanes.

Scientific Research Applications

®-3-Fluoroazepane hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Fluoroazepane hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds





Key Observations :

  • Ring Size : (R)-3-Fluoroazepane’s seven-membered azepane ring offers conformational flexibility compared to memantine’s rigid adamantane or fluoxetine’s aromatic systems.
  • Fluorination : Unlike fluoxetine’s trifluoromethyl group, the single fluorine in (R)-3-Fluoroazepane may reduce steric bulk while maintaining electronegativity-driven interactions.

Physicochemical Properties

Property (R)-3-Fluoroazepane HCl Memantine HCl Fluoxetine HCl Benzydamine HCl
Molecular Weight ~168.6 g/mol (est.) 215.8 g/mol 345.8 g/mol 309.8 g/mol
LogP (Lipophilicity) ~1.2 (est.) 3.0 4.0 3.5
Water Solubility High (HCl salt) Moderate Low Moderate
pKa ~9.1 (amine) 10.3 8.7 9.5

Key Observations :

  • The smaller size and fluorine substitution in (R)-3-Fluoroazepane HCl likely contribute to lower logP compared to fluoxetine or benzydamine, suggesting improved aqueous solubility.
  • The hydrochloride salt form enhances solubility across all compounds, but memantine’s adamantane core reduces solubility relative to azepane derivatives.

Pharmacological Profiles

Compound Therapeutic Class Mechanism of Action Target Specificity
(R)-3-Fluoroazepane HCl Research compound Potential neuromodulator Undefined
Tapentadol HCl Analgesic µ-opioid agonist, NRI CNS
Memantine HCl Alzheimer’s therapy NMDA receptor antagonist CNS
Fluoxetine HCl Antidepressant SSRI CNS

Key Observations :

  • Fluorinated amines like (R)-3-Fluoroazepane HCl are often investigated for CNS applications due to fluorine’s ability to enhance blood-brain barrier penetration.
  • Unlike memantine or fluoxetine, (R)-3-Fluoroazepane lacks a defined therapeutic target, highlighting its status as a research tool.

Analytical Methods

Compound Primary Analytical Method Detection Technique Reference
(R)-3-Fluoroazepane HCl Not reported N/A
Memantine HCl UV Spectrophotometry λmax = 210 nm
Dosulepin HCl RP-HPLC UV detection
Fluoxetine HCl Spectrophotometry λmax = 227 nm


Key Observations :

  • While (R)-3-Fluoroazepane HCl lacks documented analytical protocols, methods for similar hydrochlorides (e.g., RP-HPLC for dosulepin ) could be adapted, with adjustments for fluorine’s UV absorption characteristics.

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